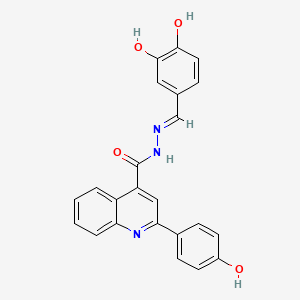![molecular formula C23H27NO4 B6023448 methyl 2-{[3-(hydroxymethyl)-3-(2-phenylethyl)-1-piperidinyl]carbonyl}benzoate](/img/structure/B6023448.png)
methyl 2-{[3-(hydroxymethyl)-3-(2-phenylethyl)-1-piperidinyl]carbonyl}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-{[3-(hydroxymethyl)-3-(2-phenylethyl)-1-piperidinyl]carbonyl}benzoate, also known as MPHB, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is a member of the piperidine class of compounds and has a molecular weight of 398.47 g/mol. MPHB has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of methyl 2-{[3-(hydroxymethyl)-3-(2-phenylethyl)-1-piperidinyl]carbonyl}benzoate is not fully understood. However, it is believed to act on the opioid receptors in the brain, which are involved in the regulation of pain and mood. This compound has been shown to exhibit high affinity for the mu-opioid receptor, which is responsible for the analgesic effects of opioids.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce pain sensitivity in animal models, making it a promising candidate for the development of new pain medications. Additionally, this compound has been shown to exhibit anxiolytic and antidepressant effects, making it a potential treatment option for mental health disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-{[3-(hydroxymethyl)-3-(2-phenylethyl)-1-piperidinyl]carbonyl}benzoate has several advantages for lab experiments. It is relatively easy to synthesize and has good purity yields. Additionally, it has been extensively studied for its pharmacological properties, making it a well-characterized compound. However, this compound has some limitations for lab experiments. It is a controlled substance and requires special handling and storage procedures. Additionally, its mechanism of action is not fully understood, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on methyl 2-{[3-(hydroxymethyl)-3-(2-phenylethyl)-1-piperidinyl]carbonyl}benzoate. One area of interest is the development of new pain medications based on the analgesic properties of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of mental health disorders. Finally, there is a need for further research on the safety and toxicity of this compound, particularly in long-term use.
Métodos De Síntesis
The synthesis of methyl 2-{[3-(hydroxymethyl)-3-(2-phenylethyl)-1-piperidinyl]carbonyl}benzoate involves a multistep process that includes the reaction of piperidine with benzoyl chloride, followed by the reduction of the resulting benzoylpiperidine with sodium borohydride. The final step involves the esterification of the resulting alcohol with methyl benzoate. This method has been optimized to yield high purity this compound with good yields.
Aplicaciones Científicas De Investigación
Methyl 2-{[3-(hydroxymethyl)-3-(2-phenylethyl)-1-piperidinyl]carbonyl}benzoate has been extensively studied for its potential pharmacological properties. It has been shown to exhibit significant analgesic effects in animal models, making it a promising candidate for the development of new pain medications. Additionally, this compound has been shown to exhibit anxiolytic and antidepressant effects, making it a potential treatment option for mental health disorders.
Propiedades
IUPAC Name |
methyl 2-[3-(hydroxymethyl)-3-(2-phenylethyl)piperidine-1-carbonyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO4/c1-28-22(27)20-11-6-5-10-19(20)21(26)24-15-7-13-23(16-24,17-25)14-12-18-8-3-2-4-9-18/h2-6,8-11,25H,7,12-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWVLHZGCZLQIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)N2CCCC(C2)(CCC3=CC=CC=C3)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,3-dimethylphenyl)-2-{4-hydroxy-2-[(2-thienylmethylene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6023381.png)
![2-ethoxy-2-oxo-1-phenylethyl 4-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoate](/img/structure/B6023383.png)
![{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3-piperidinyl}(2-naphthyl)methanone](/img/structure/B6023397.png)

![2-[4-({methyl[2-(1H-pyrazol-1-yl)ethyl]amino}methyl)phenyl]-6-(3-pyridinyl)-4(3H)-pyrimidinone bis(trifluoroacetate)](/img/structure/B6023405.png)
![2-[1,4-bis(4-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6023415.png)

![N-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-1-(3-isoxazolyl)-N-methylethanamine](/img/structure/B6023426.png)
![N-(5-{[(2-methoxyethyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B6023430.png)
![5-[(3-allyl-2-hydroxybenzyl)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B6023431.png)
![3-[2-(3-fluorophenyl)ethyl]-1-(1H-imidazol-4-ylmethyl)piperidine](/img/structure/B6023438.png)
![N-[2-(4-ethylphenyl)-2-(1-pyrrolidinyl)ethyl]-3-methylbenzamide](/img/structure/B6023439.png)